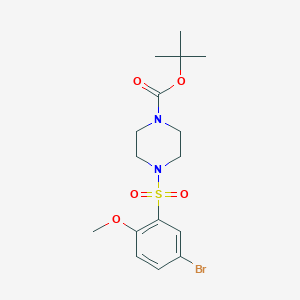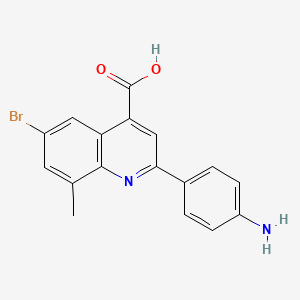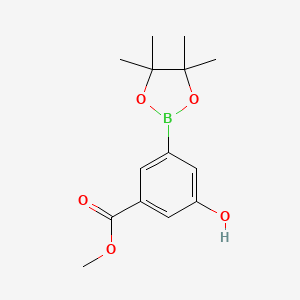![molecular formula C18H19NO4 B1393647 Acide 3'-((tert-butoxycarbonyl)amino)-[1,1'-biphényl]-4-carboxylique CAS No. 904086-02-8](/img/structure/B1393647.png)
Acide 3'-((tert-butoxycarbonyl)amino)-[1,1'-biphényl]-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound with the molecular formula C18H19NO4 . It is a derivative of amino acids that are protected by tert-butyloxycarbonyl (Boc) groups .
Synthesis Analysis
The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs), which are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis of Boc-AAILs involves the neutralization of [emim] [OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of “3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid” is characterized by the presence of a biphenyl group, a carboxylic acid group, and an amino group that is protected by a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
The Boc-AAILs are used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Applications De Recherche Scientifique
Synthèse de dérivés de la tétracycline
Le groupe tert-butoxycarbonyl (Boc) est couramment utilisé comme groupe protecteur pour les acides aminés lors de la synthèse de divers composés pharmaceutiques. Une telle application se retrouve dans la synthèse de dérivés de la tétracycline, où il sert de bloc de construction pour le couplage croisé .
Réactif d'alkylation
En tant qu'acide aminé protégé par un groupe Boc, l'acide 3'-(Boc-amino)-biphényl-4-carboxylique peut être utilisé comme réactif d'alkylation. Cette application est cruciale dans la synthèse de composés tels que les analogues de la benzydamine, qui sont des activateurs de la guanylate cyclase soluble .
3. Déprotection des acides aminés et des peptides Le groupe Boc est également utilisé pour la protection des acides aminés et des peptides lors des processus de déprotection à haute température. Une méthode impliquant un liquide ionique thermiquement stable a été décrite pour la déprotection Boc à haute température des acides aminés et des peptides .
Synthèse de dipeptides
Des liquides ioniques d'acides aminés protégés dérivés d'acides aminés protégés par un groupe Boc ont été utilisés comme matières premières dans la synthèse de dipeptides avec des réactifs de couplage couramment utilisés .
Synthèse organique
La présence du groupe Boc dans les liquides ioniques d'acides aminés (AAIL) est essentielle pour la synthèse organique en raison de leurs multiples groupes réactifs. Les acides aminés protégés par un groupe tert-butyloxycarbonyl (Boc-AAIL) sont particulièrement utiles pour étendre l'applicabilité des AAIL dans la synthèse organique .
Mécanisme D'action
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
The compound is a Boc-protected amino acid derivative . The Boc group serves as a protecting group for the amino function during peptide synthesis . It prevents unwanted reactions with the amino group, allowing for selective reactions to occur at other sites on the molecule . The Boc group can be removed under acidic conditions, revealing the free amino group .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . The Boc group protects the amino function during the coupling reaction, preventing unwanted side reactions . After the coupling reaction, the Boc group can be removed to reveal the free amino group, allowing for further reactions to occur .
Pharmacokinetics
Boc-protected amino acids are generally stable and can be stored at room temperature .
Result of Action
The compound is used as a starting material in dipeptide synthesis . The resulting dipeptides can have various biological activities depending on their amino acid sequence. The use of Boc-protected amino acids like this compound allows for the synthesis of dipeptides in satisfactory yields .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Therefore, the pH of the environment can influence the compound’s stability and reactivity. Additionally, the compound’s solubility can be affected by the solvent used . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Propriétés
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEPMXWZNSSFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683418 |
Source


|
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904086-02-8 |
Source


|
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)





![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)

![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)



